molecular formula C57H68N4O15 B607220 dTAG-13

dTAG-13

货号: B607220
分子量: 1049.2 g/mol
InChI 键: BJFBRLAWLPZOMJ-QHVFGHLPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

dTAG-13 是一种异双功能降解化合物,旨在靶向并降解细胞内的特定蛋白质。它由一个选择性针对 FKBP12 F36V 突变蛋白的配体、一个连接体和一个 cereblon 结合配体组成。该化合物是 dTAG 系统的一部分,该系统用于靶向降解感兴趣的蛋白质,特别是在研究环境中。

作用机制

dTAG-13 通过与 FKBP12 F36V 突变蛋白和 E3 泛素连接酶 cereblon 形成三元复合物来发挥作用。该复合物促进靶蛋白的多泛素化,将其标记为蛋白酶体降解。 选择性地与 FKBP12 F36V 突变蛋白结合确保仅降解靶蛋白,最大程度地减少脱靶效应 .

生化分析

Biochemical Properties

The dTAG-13 compound interacts with the FKBP12 (F36V) mutant-specific ligand and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary complex . This interaction leads to the ubiquitination and subsequent degradation of the target protein . The compound has been shown to potently degrade FKBP12F36V-MELK (sg3R) in MDA-MB-468 cells .

Cellular Effects

In cellular contexts, this compound has been shown to lead to rapid and potent degradation of BRD4-FKBP12 F36V, with no effect on endogenous wild type FKBP12, BRD2, or BRD3 levels . The dTAG system has also been applied to protein chimeras of FKBP12 F36V fused with EZH2, HDAC1, KRAS, MYC, and PLK1 .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a ternary complex between the fusion protein and E3 ligase, leading to polyubiquitination and degradation of the target protein . This process allows for the immediate and selective control of single protein abundance .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to induce rapid, reversible, and selective degradation of FKBP12 F36V fusion proteins . The degradation of FKBP12F36V-MELK (sg3R) in MDA-MB-468 cells was observed at 100 nM for 4 hours .

Dosage Effects in Animal Models

In animal models, the efficacy of this compound to degrade overexpressed dTAG–KRAS–G12V was shown in mice . This establishes the dTAG system as an effective tool for inducing potent degradation in living organisms .

Metabolic Pathways

The this compound compound is involved in the ubiquitin-proteasome pathway . It forms a ternary complex with the fusion protein and E3 ligase, leading to polyubiquitination and degradation of the target protein .

Subcellular Localization

The effectiveness of this compound-induced degradation has been observed in different subcellular compartments, suggesting that the subcellular context of the protein of interest can influence the efficacy of this compound-mediated protein degradation .

准备方法

合成路线和反应条件

dTAG-13 的合成涉及多个步骤,从制备单个组分开始:FKBP12 F36V 配体、连接体和 cereblon 结合配体。然后将这些组分化学连接形成最终化合物。 反应条件通常涉及使用有机溶剂,例如二甲基亚砜 (DMSO) 和乙醇,反应在受控温度和 pH 条件下进行,以确保最终产品的稳定性和纯度 .

工业生产方法

虽然 this compound 主要用于研究环境中,并且尚未大规模商业化,但其生产可以使用标准有机合成技术进行放大。 这涉及使用自动化合成设备和纯化方法,例如高效液相色谱 (HPLC) 以达到所需的纯度水平 .

相似化合物的比较

类似化合物

This compound 的独特性

This compound 在其对 FKBP12 F36V 突变蛋白的高选择性和其对靶蛋白的快速、可逆和选择性降解方面是独一无二的。 这使其成为在受控和精确的方式下研究蛋白质功能和验证药物靶点的宝贵工具 .

属性

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFBRLAWLPZOMJ-QHVFGHLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H68N4O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1049.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FKBP12 PROTAC dTAG-13
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FKBP12 PROTAC dTAG-13
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FKBP12 PROTAC dTAG-13
Reactant of Route 4
FKBP12 PROTAC dTAG-13
Reactant of Route 5
FKBP12 PROTAC dTAG-13
Reactant of Route 6
Reactant of Route 6
FKBP12 PROTAC dTAG-13
Customer
Q & A

Q1: How does dTAG-13 interact with its target and what are the downstream effects?

A1: this compound works by hijacking the cell's own protein degradation machinery. One part of the molecule binds to a protein of interest that has been genetically modified to contain a specific tag called FKBP12F36V [, , , ]. The other part of this compound binds to an E3 ubiquitin ligase, a component of the ubiquitin-proteasome system responsible for tagging proteins for degradation. This interaction brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome [, , , ].

Q2: What are the advantages of using the dTAG system for protein degradation compared to traditional genetic methods like CRISPR knockout?

A2: The dTAG system offers several advantages over traditional genetic methods:

  • Reversibility: Unlike genetic knockouts, the effects of this compound are reversible. Once the compound is removed, the tagged protein can be re-synthesized [, ]. This allows researchers to study the acute effects of protein loss.
  • Rapid Kinetics: this compound induces rapid degradation of the target protein, typically within hours, which is much faster than genetic methods [, ]. This allows researchers to observe more immediate downstream effects.
  • Titratability: The dosage of this compound can be finely tuned to achieve different levels of protein knockdown [, ]. This allows for a more nuanced understanding of the protein's function.

Q3: Has the dTAG system been used to study any specific proteins in vivo?

A3: Yes, researchers have successfully used the dTAG system to degrade CDK2 and CDK5 in adult mice []. This study demonstrated the feasibility of using this compound for in vivo protein degradation and provided valuable insights into the physiological consequences of CDK2 and CDK5 loss.

Q4: Are there any potential limitations or challenges associated with using this compound in vivo?

A4: One challenge encountered in the study utilizing this compound in vivo was the difficulty in delivering the compound across the blood-brain barrier []. This suggests that modifications or alternative delivery strategies might be needed for targeting proteins within the central nervous system. Additionally, finding the optimal formulation and dosage regimen for in vivo use while minimizing potential toxicity requires careful consideration [].

体外研究产品的免责声明和信息

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